

Spectroscopic Analysis of 5-Methyl-4-octanone: A Technical Guide

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Compound of Interest

Compound Name: 5-Methyl-4-octanone

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methyl-4-octanone** (CAS No. 6175-51-5). Due to the limited availability of experimentally-derived public data for this specific compound, this report includes predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with available data for isomeric and structurally related compounds. The information is presented to support research, drug development, and quality control activities where the characterization of this molecule is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ^1H and ^{13}C NMR spectral data for **5-Methyl-4-octanone**.

^1H NMR Spectroscopy Data

The predicted ^1H NMR spectrum of **5-Methyl-4-octanone** would exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the alkyl chain's structure.

Table 1: Predicted ^1H NMR Data for **5-Methyl-4-octanone**

Protons (Position)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1	~ 0.9	Triplet	~ 7	3H
H-2	~ 1.6	Sextet	~ 7	2H
H-3	~ 2.4	Triplet	~ 7	2H
H-5	~ 2.6	Multiplet	-	1H
H-6	~ 1.3	Multiplet	-	2H
H-7	~ 1.2	Multiplet	-	2H
H-8	~ 0.9	Triplet	~ 7	3H
5-CH ₃	~ 1.1	Doublet	~ 7	3H

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. PubChem has an entry for the ¹³C NMR spectrum of **5-Methyl-4-octanone**.^[1] The predicted chemical shifts are tabulated below.

Table 2: ¹³C NMR Data for **5-Methyl-4-octanone**

Carbon (Position)	Predicted Chemical Shift (δ , ppm)
C-1	~ 14.0
C-2	~ 20.0
C-3	~ 45.0
C-4 (C=O)	~ 212.0
C-5	~ 48.0
C-6	~ 30.0
C-7	~ 22.0
C-8	~ 14.0
5-CH ₃	~ 16.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of **5-Methyl-4-octanone** is the strong absorption band corresponding to the carbonyl (C=O) stretch. A vapor phase IR spectrum is available on PubChem.[\[1\]](#)

Table 3: IR Spectroscopy Data for **5-Methyl-4-octanone**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H (alkane)	2850 - 2960	Strong
C=O (ketone)	~ 1715	Strong
C-H (bend)	1375 - 1465	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum is available for **5-Methyl-4-octanone** on PubChem.[\[1\]](#) The

fragmentation is expected to be driven by cleavage alpha to the carbonyl group.

Table 4: Mass Spectrometry Data for **5-Methyl-4-octanone**

m/z	Predicted Fragment Ion	Relative Intensity
142	[M] ⁺ (Molecular Ion)	Low
113	[M - C ₂ H ₅] ⁺	Medium
99	[M - C ₃ H ₇] ⁺	Medium
85	[M - C ₄ H ₉] ⁺	High
71	[C ₄ H ₇ O] ⁺	High
57	[C ₄ H ₉] ⁺	High
43	[C ₃ H ₇] ⁺	High

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **5-Methyl-4-octanone** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** A 300 MHz or higher field NMR spectrometer is used.
- **¹H NMR Acquisition:** The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-250 ppm) is used. Due to the lower natural abundance of ¹³C,

a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

- **Sample Preparation:** For a liquid sample like **5-Methyl-4-octanone**, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the spectrum is acquired over the range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

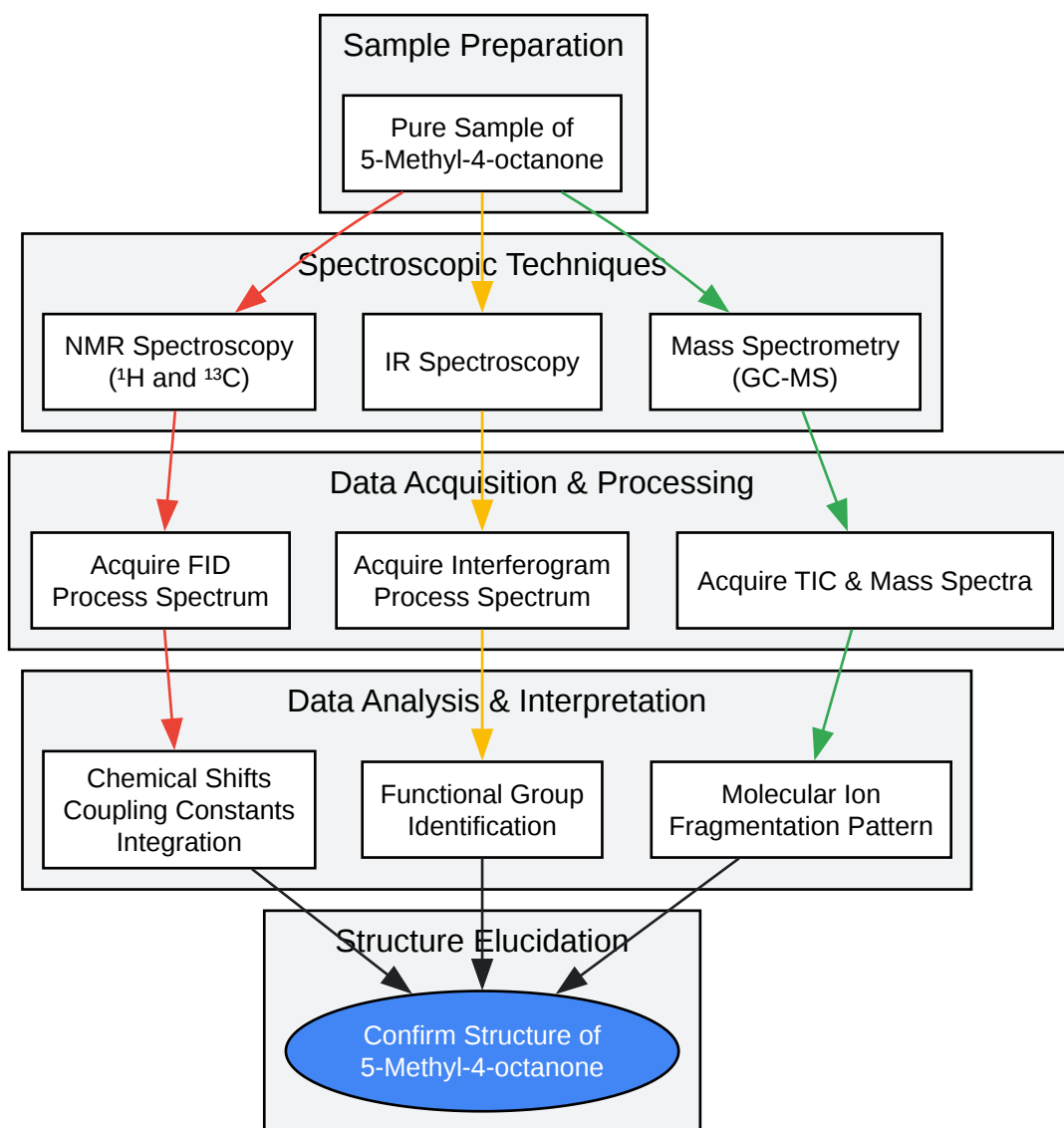
Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **5-Methyl-4-octanone** is prepared in a volatile organic solvent such as dichloromethane or hexane.
- **Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.
- **GC Conditions:** A capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities. Helium is typically used as the carrier gas.
- **MS Conditions:** The mass spectrometer is operated in EI mode at 70 eV. The mass range is scanned from m/z 40 to 400.

- **Data Analysis:** The total ion chromatogram (TIC) is used to identify the peak corresponding to **5-Methyl-4-octanone**. The mass spectrum of this peak is then analyzed to determine the molecular ion and the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like **5-Methyl-4-octanone**.



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Caption: Workflow for Spectroscopic Analysis of **5-Methyl-4-octanone**.

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References

- 1. 5-Methyl-4-octanone | C₉H₁₈O | CID 551239 - PubChem [pubchem.ncbi.nlm.nih.gov]
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